Cpi 1189
Descripción
Overview of Therapeutic Rationale for CPI-1189 in Neurodegenerative and Inflammatory States The therapeutic rationale for investigating CPI-1189 in neurodegenerative and inflammatory states is based on its observed ability to interfere with key pathological processes. Neuroinflammation, characterized by the activation of immune cells in the central nervous system, and apoptosis (programmed cell death) are significant contributors to the progression of many neurodegenerative diseases.mdpi.comresearchgate.netFactors such as tumor necrosis factor-alpha (TNF-α), a proapoptotic cytokine, are implicated in neuroinflammatory and neurodegenerative pathways.researchgate.netnih.govresearchgate.netCPI-1189 has been shown to act as a TNF-α inhibitor, reducing its release and mitigating its detrimental effects.nih.govmedchemexpress.comFurthermore, CPI-1189 has been found to inhibit the phosphorylation of p38 mitogen-activated protein kinase (p38-MAPK), a central enzyme in signal transduction pathways that regulate proapoptotic and proinflammatory responses.nih.govmedchemexpress.comcapes.gov.brBy inhibiting p38-MAPK phosphorylation, CPI-1189 can protect against TNF-α-induced neurodegeneration.nih.govAdditionally, CPI-1189 has demonstrated the ability to mitigate cell death induced by neurotoxic factors released by activated microglia or macrophages, as well as by the viral envelope glycoprotein (B1211001) gp120 in the context of HIV-linked dementia.mdpi.comresearchgate.netIts protective effects against oxidative injury and neuronal cell death induced by oxygen glucose deprivation/re-oxygenation (OGDR), a model mimicking ischemia-reperfusion injury, further support its potential in conditions involving neuronal damage.nih.govaging-us.com
Detailed Research Findings:
Studies have explored the effects of CPI-1189 in various experimental models. For instance, in primary astrocytes stimulated with interleukin 1β (IL-1β), CPI-1189 inhibited p38-MAPK phosphorylation at concentrations as low as 10 nM. caymanchem.comcapes.gov.br In a rat model of AIDS dementia induced by intracerebroventricular infusion of TNF-α, co-administration of CPI-1189 prevented TNF-α-induced apoptosis and reduced glial fibrillary acidic protein (GFAP) immunostaining, an indicator of astrogliosis. caymanchem.comresearchgate.netapexbt.comresearchgate.net CPI-1189 also decreased the latency to find the platform in the Morris water maze in this model, suggesting a reversal of memory deficits. caymanchem.com In SH-SY5Y neuronal cells and primary murine cortical neurons, CPI-1189 pretreatment significantly inhibited OGDR-induced viability reduction and cell death, demonstrating a concentration-dependent protective effect, particularly at concentrations between 30 and 300 nM. nih.gov This protection was associated with the blockage of p38 phosphorylation, alleviation of reactive oxygen species production, lipid peroxidation, and glutathione (B108866) consumption. aging-us.com CPI-1189 also inhibited OGDR-induced neuronal cell apoptosis and programmed necrosis. nih.govaging-us.com
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-acetamido-N-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)14-11-7-5-10(6-8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKNRCWSXSZACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171455 | |
| Record name | CPI 1189 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183619-38-7 | |
| Record name | CPI 1189 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183619387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP1-1189 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12311 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CPI 1189 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP1-1189 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JX1L8VH4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Cellular Pathways of Cpi 1189 Action
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
MAPK pathways are crucial in transducing extracellular signals into intracellular responses, regulating diverse cellular activities including proliferation, differentiation, stress responses, and apoptosis. CPI-1189 has been shown to influence these cascades, with a notable impact on the p38 and ERK branches.
Inhibition of p38 Mitogen-Activated Protein Kinase (p38-MAPK) Phosphorylation
A significant finding regarding CPI-1189's mechanism of action is its potent inhibition of p38-MAPK phosphorylation. Studies in primary astrocytes treated with interleukin 1 beta (IL-1β) have shown that CPI-1189 inhibits p38-MAPK phosphorylation at concentrations as low as 10 nM. capes.gov.brnih.gov This inhibition of phosphoactivation represents a strategy for p38-MAPK antagonism that is distinct from directly blocking ATP binding to the activated enzyme. capes.gov.brnih.gov Further research in neuronal cells subjected to oxygen-glucose deprivation/re-oxygenation (OGDR), a model mimicking ischemia-reperfusion injury, also demonstrated that CPI-1189 effectively blocked OGDR-induced p38 phosphorylation. aging-us.comaging-us.comnih.govaging-us.com This suggests that the inhibition of p38 activation is a key component of CPI-1189's protective effects in various cellular stress conditions.
Data on the inhibition of p38 phosphorylation by CPI-1189:
| Cell Type | Stimulus | CPI-1189 Concentration | Effect on p38 Phosphorylation | Reference |
| Primary Astrocytes | IL-1β | ≤ 10 nM | Inhibits | capes.gov.brnih.gov |
| SH-SY5Y cells | OGDR | 100 nM | Largely inhibited | aging-us.comaging-us.com |
| Cortical Neurons | OGDR | 100 nM | Almost blocked | aging-us.comaging-us.com |
Influence on Extracellular Signal-Regulated Kinase (ERK-MAP Kinase) Activation
In contrast to its inhibitory effect on p38-MAPK phosphorylation, CPI-1189 appears to influence the ERK-MAP kinase pathway differently, particularly in the context of tumor necrosis factor-alpha (TNF-α) mediated toxicity. Research suggests that CPI-1189's protection against TNF-α induced toxicity may be associated with an increase in activated ERK-MAP kinase. researchgate.netcapes.gov.brnih.gov This observation indicates a potential role for ERK activation in the protective mechanisms of CPI-1189, possibly by opposing the apoptotic effects of TNF-α, perhaps through mechanisms involving Bcl-2 induction. researchgate.netmdpi.com
Investigation into Potential p38-Independent Mechanisms of Action
While the inhibition of p38-MAPK phosphorylation is a prominent mechanism, studies also suggest the existence of p38-independent mechanisms contributing to CPI-1189's protective effects. In experiments using SH-SY5Y cells with CRISPR/Cas9-mediated knockout of p38α, CPI-1189 was still able to offer neuroprotection against OGDR-induced cell death. aging-us.comaging-us.comnih.gov This indicates that CPI-1189's beneficial actions are not solely reliant on p38 inhibition and that other pathways or mechanisms are involved. For instance, CPI-1189 has been shown to inhibit programmed necrosis induced by OGDR in neuronal cells by affecting mitochondrial pathways, including the p53-cyclophilin D-adenine nucleotide translocase 1 association, mitochondrial depolarization, and lactate (B86563) dehydrogenase release. aging-us.comnih.govaging-us.com Additionally, CPI-1189 has demonstrated antioxidant properties, alleviating oxidative stress induced by OGDR, which is another potential p38-independent mechanism. aging-us.comaging-us.comnih.govaging-us.com
Regulation of Pro-Apoptotic and Pro-Inflammatory Cytokine Pathways
CPI-1189 has been identified as an inhibitor of pro-apoptotic and pro-inflammatory cytokine pathways, particularly those mediated by TNF-α and IL-1β. medchemexpress.com
Attenuation of Tumor Necrosis Factor-Alpha (TNF-α) Induced Cellular Effects and Release
CPI-1189 is recognized as a TNF-α release inhibitor. medchemexpress.com It has shown the ability to mitigate apoptosis induced by TNF-α in various models, including in brain cell aggregates and in a TNF-α infusion model for AIDS dementia complex in rats. aging-us.comresearchgate.netcapes.gov.brnih.govmdpi.comnih.govtandfonline.com Beyond inhibiting apoptosis, CPI-1189 has also been shown to reduce TNF-α-induced decreases in glial fibrillary acidic protein (GFAP) levels in isolated rat brain slices and prevent TNF-α induced weight loss and cognitive deficits in animal models. mdpi.comtandfonline.comcaymanchem.com This suggests that CPI-1189 interferes with multiple downstream effects of TNF-α signaling.
Suppression of Interleukin-1 Beta (IL-1β) Mediated Signaling
CPI-1189 effectively suppresses signaling mediated by Interleukin-1 Beta (IL-1β). A key aspect of this suppression is its inhibitory effect on IL-1β-induced phosphorylation of p38-MAPK, as discussed in Section 2.1.1. capes.gov.brnih.govaging-us.comapexbt.com This inhibition of a crucial downstream signaling molecule activated by IL-1β contributes to CPI-1189's anti-inflammatory and neuroprotective properties. CPI-1189 has been shown to suppress IL-1β-induced neuronal cell death. aging-us.comnih.gov
Cellular Death Pathway Modulation
CPI-1189 has demonstrated the ability to modulate both apoptotic and necroptotic cell death pathways in various cell types, particularly neuronal cells, under different stress conditions. nih.govresearchgate.netresearchgate.netmdpi.comnih.govmedchemexpress.com
Inhibition of Apoptosis in Neuronal and Other Cell Types
Studies have shown that CPI-1189 can inhibit apoptosis induced by various stimuli in neuronal cells. For instance, it has been observed to mitigate TNF-α-induced cell apoptosis. nih.govresearchgate.net Furthermore, CPI-1189 inhibited oxygen-glucose deprivation/re-oxygenation (OGDR)-induced apoptosis activation in neuronal cells, including SH-SY5Y cells and cortical neurons. nih.govnih.govresearchgate.net OGDR is a model used to mimic ischemia-reperfusion neuronal injury, which is known to induce neuronal cell apoptosis. nih.govnih.gov This inhibition of apoptosis by CPI-1189 in the context of OGDR was associated with its ability to scavenge reactive oxygen species (ROS). nih.gov
Data on the effect of CPI-1189 on apoptosis in neuronal cells subjected to OGDR:
| Cell Type | Stimulus | Effect on Apoptosis Markers (e.g., Caspase-3 activity, PARP cleavage) | Citation |
| SH-SY5Y cells | OGDR | Significantly increased caspase-3 and caspase-9 activity; cleavages of caspase-3, PARP, and caspase-9 detected. CPI-1189 inhibited these effects. | nih.gov |
| Cortical neurons | OGDR | Apoptosis inhibited by CPI-1189 pretreatment. | nih.govnih.gov |
CPI-1189 also mitigated apoptosis induced by neurotoxic factors produced by activated macrophages or microglia, such as TNF-α and HIV-1 gp120, in brain cell aggregates. researchgate.netmdpi.com
Suppression of Programmed Necrosis (Necroptosis)
Beyond apoptosis, CPI-1189 has also been shown to suppress programmed necrosis, or necroptosis. nih.govresearchgate.netnih.gov In SH-SY5Y cells and murine cortical neurons, CPI-1189 alleviated OGDR-induced programmed necrosis. nih.govresearchgate.netnih.gov This suppression was linked to the inhibition of the mitochondrial p53-cyclophilin D-adenine nucleotide translocase 1 association, mitochondrial depolarization, and lactate dehydrogenase release. nih.govresearchgate.netnih.gov CPI-1189 was also able to mitigate quinolinic acid-induced cell necrosis. nih.govresearchgate.netresearchgate.netmdpi.com
Data on the effect of CPI-1189 on programmed necrosis in neuronal cells subjected to OGDR:
| Cell Type | Stimulus | Effect on Necroptosis Markers (e.g., LDH release, mitochondrial depolarization) | Mechanism Involved | Citation |
| SH-SY5Y cells | OGDR | Alleviated programmed necrosis, inhibited LDH release, inhibited mitochondrial depolarization. | Inhibiting mitochondrial p53-cyclophilin D-adenine nucleotide translocase 1 association. | nih.govresearchgate.netnih.gov |
| Cortical neurons | OGDR | Alleviated programmed necrosis, inhibited LDH release, inhibited mitochondrial depolarization. | Inhibiting mitochondrial p53-cyclophilin D-adenine nucleotide translocase 1 association. | nih.govresearchgate.netnih.gov |
Oxidative Stress Mitigation and Reactive Oxygen Species (ROS) Scavenging Mechanisms
CPI-1189 has demonstrated activity in mitigating oxidative stress, particularly in the context of OGDR-induced neuronal injury. nih.govnih.gov Oxidative stress, often caused by an imbalance between pro-oxidants and antioxidants, involves the overproduction of reactive oxygen species (ROS) which can lead to cellular damage. mdpi.com In SH-SY5Y cells and cortical neurons, CPI-1189 largely inhibited OGDR-induced ROS production, lipid peroxidation, and glutathione (B108866) consumption. nih.govnih.gov This suggests that ROS scavenging is an important mechanism by which CPI-1189 protects against OGDR-induced injury. nih.gov While the precise mechanisms of ROS scavenging by CPI-1189 are not fully detailed in the provided texts, its ability to reduce ROS levels and associated damage markers indicates a direct or indirect antioxidant effect. nih.govnih.gov
Data on the effect of CPI-1189 on oxidative stress markers in neuronal cells subjected to OGDR:
| Cell Type | Stimulus | Effect on Oxidative Stress Markers (e.g., ROS production, lipid peroxidation, GSH consumption) | Citation |
| SH-SY5Y cells | OGDR | Largely inhibited ROS production, lipid peroxidation, and GSH consumption. | nih.govnih.gov |
| Cortical neurons | OGDR | Largely inhibited ROS production, lipid peroxidation, and GSH consumption. | nih.govnih.gov |
Interaction with Specific Neurotoxic Factors (e.g., HIV-1 gp120, Quinolinic Acid)
CPI-1189 has been shown to interact with and mitigate the effects of specific neurotoxic factors implicated in neurodegenerative processes, particularly in the context of HIV-associated neurocognitive disorders (HAND). researchgate.netmdpi.comasm.org Neurotoxic factors released from activated macrophages or microglial cells, such as TNF-α, HIV-1 gp120, and quinolinic acid, have been implicated in neuronal cell death. researchgate.netresearchgate.netmdpi.com CPI-1189 was found to mitigate apoptosis induced by TNF-α and gp120, and necrosis induced by quinolinic acid in brain cell aggregates. researchgate.netmdpi.com It also alleviated cell death caused by supernatants from cultured macrophages obtained from patients with AIDS dementia. nih.govresearchgate.netresearchgate.net While the exact mechanism of this protection is not fully elucidated, it does not appear to involve NFκB translocation and may be associated with an increase in activated ERK-MAP kinase. researchgate.netresearchgate.net Activation of ERK can potentially lead to the induction of Bcl-2, which could oppose apoptotic activities. researchgate.netmdpi.com
Data on the effect of CPI-1189 on neurotoxicity induced by specific factors:
| Neurotoxic Factor | Effect of CPI-1189 | Cell Type/Model | Associated Mechanism (if noted) | Citation |
| TNF-α | Mitigated apoptosis | Neuronal cells, brain cell aggregates | May involve increased activated ERK-MAP kinase | nih.govresearchgate.netresearchgate.netmdpi.com |
| HIV-1 gp120 | Mitigated apoptosis | Brain cell aggregates | May involve increased activated ERK-MAP kinase | researchgate.netmdpi.com |
| Quinolinic Acid | Mitigated necrosis | Neuronal cells, brain cell aggregates | Not explicitly detailed | nih.govresearchgate.netresearchgate.netmdpi.com |
| Supernatants from macrophages of AIDS dementia patients | Alleviated cell death | Cultured macrophages | May involve increased activated ERK-MAP kinase | nih.govresearchgate.netresearchgate.net |
Effects on Mitochondrial Homeostasis and Associated Protein Complexes (e.g., p53-Cyclophilin D-Adenine Nucleotide Translocase 1 Association)
Mitochondrial dysfunction plays a critical role in neuronal death under various stress conditions, including ischemia-reperfusion injury. nih.govaging-us.commdpi.com CPI-1189 has been shown to impact mitochondrial homeostasis. A key finding is its ability to alleviate OGDR-induced programmed necrosis by inhibiting the association of mitochondrial p53, cyclophilin D (CyPD), and adenine (B156593) nucleotide translocase 1 (ANT1). nih.govresearchgate.netnih.gov This complex is a component of the mitochondrial permeability transition pore (mPTP), and its association is linked to mitochondrial depolarization and the release of factors that contribute to cell death. nih.govresearchgate.netnih.govuni-duesseldorf.defrontiersin.org By inhibiting the formation or function of this complex, CPI-1189 helps maintain mitochondrial membrane potential and prevents the release of pro-necrotic factors like lactate dehydrogenase. nih.govresearchgate.netnih.gov This suggests that modulating the p53-CyPD-ANT1 interaction is a significant mechanism by which CPI-1189 exerts its neuroprotective effects, particularly against programmed necrosis. nih.govresearchgate.netnih.gov
Data on the effect of CPI-1189 on mitochondrial function:
| Cell Type | Stimulus | Effect on Mitochondrial Function/Markers (e.g., p53-CyPD-ANT1 association, mitochondrial depolarization, LDH release) | Citation |
| SH-SY5Y cells | OGDR | Inhibited mitochondrial p53-CyPD-ANT1 association, inhibited mitochondrial depolarization, inhibited LDH release. | nih.govresearchgate.netnih.gov |
| Cortical neurons | OGDR | Inhibited mitochondrial p53-CyPD-ANT1 association, inhibited mitochondrial depolarization, inhibited LDH release. | nih.govresearchgate.netnih.gov |
Preclinical Efficacy Studies and Disease Model Investigations
Research in Models of HIV-Associated Neurocognitive Disorders (HAND) / AIDS Dementia Complex (ADC)
HIV infection can lead to neurological complications, collectively known as HAND, which can include AIDS Dementia Complex (ADC). researchgate.netcapes.gov.br This condition is characterized by inflammation, reactive gliosis, and neuronal cell death in the brain, often linked to neurotoxic factors produced by activated macrophages and microglial cells. researchgate.netcapes.gov.br Preclinical studies have investigated CPI-1189's effects in models designed to mimic aspects of HAND/ADC neuropathology. researchgate.netresearchgate.net
Analysis of Neuropathological Biomarker Modulation (e.g., Glial Fibrillary Acidic Protein Immunostaining)
Glial Fibrillary Acidic Protein (GFAP) is a commonly used biomarker for astrogliosis, a reactive process involving astrocytes that is observed in various neurological insults, including HAND/ADC. researchgate.netpracticalneurology.comd-nb.info Studies using a TNF-alpha infusion model in rats, designed to mimic elevated TNF-alpha levels seen in ADC, have examined the effect of CPI-1189 on GFAP immunostaining. researchgate.netnih.gov In this model, TNF-alpha infusion increased GFAP staining around the infusion site. researchgate.netnih.gov Co-administration of CPI-1189 with TNF-alpha suppressed GFAP staining at the infusion site, suggesting that CPI-1189 may mitigate astrogliosis in this model of ADC neuropathology. researchgate.netnih.gov
Assessment of Cognitive and Motor Function in Animal Models
Animal models of AIDS dementia have been utilized to assess the potential of CPI-1189 to improve functional deficits. nih.govresearchgate.netaging-us.comaging-us.com Studies in these models have indicated that CPI-1189 treatment attenuated the deterioration in cognitive and/or motor function. nih.govresearchgate.netaging-us.comaging-us.com While the specific tests and quantitative data from these animal model studies are not detailed in the provided snippets, the findings suggest a potential benefit of CPI-1189 on functional outcomes in preclinical models of AIDS dementia. nih.govresearchgate.netaging-us.comaging-us.com
Neuronal Protection against Macrophage/Microglial-Derived Neurotoxins and Viral Proteins
Activated macrophages and microglial cells in the brain of individuals with HAND/ADC produce neurotoxic factors such as TNF-alpha, quinolinic acid, and the viral protein gp120, which can contribute to neuronal damage and death. researchgate.netcapes.gov.brnih.gov In vitro studies have investigated the ability of CPI-1189 to protect neurons from these insults. researchgate.netcapes.gov.brnih.gov CPI-1189 has been shown to mitigate apoptosis induced by TNF-alpha and gp120, as well as necrosis induced by quinolinic acid. researchgate.netcapes.gov.brnih.gov Furthermore, CPI-1189 mitigated cell death caused by supernatants from cultured macrophages obtained from patients with AIDS dementia. researchgate.netcapes.gov.brnih.gov The protective effect against TNF-alpha and supernatant-induced toxicity appears to be associated with an increase in activated ERK-MAP kinase. researchgate.netcapes.gov.brnih.gov CPI-1189 has also been shown to inhibit p38 phosphorylation and suppress interleukin 1beta (IL1β)-induced neuronal cell death. nih.govaging-us.com
Studies in Animal Models of Parkinson's Disease (PD)
Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. mdpi.com Preclinical studies have explored the effects of CPI-1189 in animal models of PD. nih.govnih.govresearchgate.netaging-us.com Research indicates that CPI-1189 treatment attenuated the deterioration in cognitive and/or motor function in these animal models. nih.govnih.govresearchgate.netaging-us.com While specific data from these PD animal models are not extensively detailed in the available information, the findings suggest a potential neuroprotective role for CPI-1189 in the context of PD-like pathology. nih.govnih.govresearchgate.netaging-us.com
Research in Ischemic Injury Models
Ischemic injury, such as that occurring during stroke, leads to neuronal cell death due to oxygen and glucose deprivation. nih.govaging-us.comnih.gov In vitro models, such as Oxygen-Glucose Deprivation/Re-oxygenation (OGDR), are used to mimic ischemia-reperfusion injury in neuronal cultures. nih.govaging-us.comnih.gov
Attenuation of Oxygen-Glucose Deprivation/Re-oxygenation (OGDR)-Induced Oxidative Injury and Cell Death in Neuronal Cultures
Studies using SH-SY5Y neuronal cells and primary murine cortical neurons subjected to OGDR have demonstrated that CPI-1189 pretreatment potently inhibited OGDR-induced viability reduction and cell death. nih.govaging-us.comnih.govaging-us.com OGDR induces significant oxidative injury, characterized by reactive oxygen species (ROS) production, lipid peroxidation, and glutathione (B108866) consumption. nih.govaging-us.comnih.govaging-us.com CPI-1189 alleviated these markers of oxidative stress in OGDR-stimulated neuronal cells. nih.govaging-us.comnih.govaging-us.com Furthermore, CPI-1189 inhibited OGDR-induced neuronal cell apoptosis and programmed necrosis. nih.govaging-us.comnih.govaging-us.com The protective effect of CPI-1189 against OGDR-induced injury appears to be associated with ROS scavenging and the blocking of p38 phosphorylation. nih.govaging-us.comnih.govaging-us.com
Table 1: Summary of Preclinical Findings in OGDR Model
| Outcome Measure | Effect of OGDR | Effect of CPI-1189 Pretreatment |
| Cell Viability (SH-SY5Y) | Reduced (>70% reduction) nih.gov | Potently inhibited reduction nih.gov |
| Cell Death (SH-SY5Y) | Increased nih.gov | Potently inhibited nih.gov |
| Cell Viability (Cortical Neurons) | Potent reduction aging-us.com | Attenuated reduction aging-us.com |
| Cell Death (Cortical Neurons) | Increased aging-us.com | Attenuated aging-us.com |
| p38 Phosphorylation | Increased nih.govaging-us.com | Blocked nih.govaging-us.com |
| Reactive Oxygen Species | Increased nih.govaging-us.com | Largely inhibited nih.govaging-us.com |
| Lipid Peroxidation | Increased nih.govaging-us.com | Alleviated nih.govaging-us.com |
| Glutathione Consumption | Increased nih.govaging-us.com | Alleviated nih.govaging-us.com |
| Neuronal Apoptosis | Induced nih.govaging-us.com | Inhibited nih.govaging-us.com |
| Programmed Necrosis | Induced nih.govaging-us.com | Alleviated nih.govaging-us.com |
Investigations in Gastrointestinal Inflammation Models
Effects in Chemically-Induced Colitis Models (e.g., TNBS, Dextran (B179266) Sulfate (B86663) Sodium)
Preclinical investigations have explored the potential therapeutic effects of CPI-1189 in models of chemically-induced colitis, which are commonly used to study inflammatory bowel disease (IBD). Two prominent models utilized are those induced by trinitrobenzene sulfonic acid (TNBS) and dextran sulfate sodium (DSS).
Studies have indicated that CPI-1189 demonstrates protective effects against TNBS-induced colitis in a rodent model. researchgate.netresearchgate.net Research specifically aimed to evaluate the impact of CPI-1189 within a rat model of IBD induced via enema. researchgate.net
Furthermore, CPI-1189, described as a novel therapeutic agent, has been assessed for its efficacy and potency in the context of dextran sulfate sodium (DSS)-induced colitis in mice. researchgate.net CPI-1189 is considered part of a class of molecules known as Nitrone-related therapeutics (NRTs), which are being explored for their potential effectiveness in treating inflammatory conditions. researchgate.netresearchgate.net NRTs are hypothesized to exert their effects by protecting cells from damage resulting from excessive inflammation and/or oxidative stress. researchgate.net
Translational and Clinical Research Findings
Phase I and Phase II Clinical Trial Investigations of CPI-1189
CPI-1189 has advanced to clinical evaluation, with proof-of-concept phase IIa trials conducted in patients with Parkinson's disease and AIDS dementia complex. researchgate.netnih.gov Clinical trials have also investigated CPI-1189 for HIV-associated cognitive-motor impairment. nih.govapexbt.comiasusa.orgnih.govnatap.orgnih.govescholarship.org
Assessment of Neuropsychological and Functional Outcomes in HIV-Associated Cognitive Impairment
A randomized clinical trial evaluated CPI-1189 for HIV-associated cognitive-motor impairment. The study aimed to assess the tolerability and safety of the compound, with secondary objectives examining neuropsychological and functional changes associated with treatment. researchgate.net While the compound was reported as well tolerated, the study was not powered to conclusively determine efficacy and showed no consistent treatment-associated improvement in cognitive or functional measures. researchgate.net One measure, the Grooved Pegboard Test (nondominant hand), showed improved performance with CPI-1189 at 100 mg/day in this trial. researchgate.net
Clinical Evaluation in Parkinson's Disease
Clinical proof-of-concept phase IIa trials in patients with Parkinson's disease were reported as successful, demonstrating that CPI-1189 attenuated the deterioration in cognitive and/or motor function. researchgate.netnih.gov
Research on Pharmacokinetic and Pharmacodynamic Profiling of CPI-1189 in Preclinical and Clinical Settings
Research has been conducted to understand the pharmacokinetic and pharmacodynamic profile of CPI-1189. medpath.comunsw.edu.au
Investigations into Oral Absorption and Blood-Brain Barrier Penetration
Preclinical evidence suggests that CPI-1189 has an excellent pharmacologic profile, including good oral absorption and the ability to cross the blood-brain barrier. researchgate.net Studies in rats infused with TNF-α to model AIDS dementia complex showed that oral administration of CPI-1189 prevented TNF-α-induced apoptosis and increased blood-brain barrier integrity at the infusion site. apexbt.comnih.govresearchgate.net
Future Research Avenues and Therapeutic Development Considerations for Cpi 1189
Comprehensive Elucidation of Unresolved Molecular Mechanisms of Action
While CPI-1189 is known to inhibit TNF-α effects and p38-MAPK phosphorylation, its precise molecular target remains unknown. capes.gov.brnih.gov Further research is required to fully elucidate the intricate molecular mechanisms through which CPI-1189 exerts its neuroprotective and anti-inflammatory effects. Studies suggest that its protection against TNF-α and supernatant-induced toxicity may not involve NFκB translocation but appears associated with an increase in activated ERK-MAP kinase. researchgate.netcapes.gov.brnih.gov Understanding how CPI-1189 influences various signaling pathways, such as ERK and JNK, in the context of neuroinflammation and cell death is crucial for defining its complete mechanism. researchgate.netcapes.gov.br Research indicates that CPI-1189 can mitigate apoptosis induced by TNF-α, gp120, and necrosis induced by quinolinic acid, all of which are implicated as neurotoxic factors. researchgate.netcapes.gov.brnih.gov It also protects neuronal cells from oxygen glucose deprivation/re-oxygenation (OGDR)-induced oxidative injury and cell death, which mimics ischemia-reperfusion neuronal injury. nih.govaging-us.com
Exploration of CPI-1189 in Broader Neurodegenerative and Inflammatory Disease Contexts
The efficacy of CPI-1189 has been demonstrated in various cell culture and animal models of chronic neurodegenerative and inflammatory diseases. nih.gov While initial clinical evaluations included AIDS dementia complex and Parkinson's disease, exploring its potential in a wider range of neurodegenerative conditions where neuroinflammation and apoptosis play a significant role is warranted. nih.govresearchgate.netcapes.gov.br Given its ability to inhibit TNF-α and protect against different types of induced cell death, CPI-1189 could hold promise for conditions beyond those initially studied. researchgate.netcapes.gov.brnih.govnih.govaging-us.com Preclinical evidence supporting its investigation in humans includes observed neuroprotection with low levels of the compound. researchgate.net Furthermore, its anti-inflammatory properties, demonstrated in models of colitis, suggest potential applications in systemic inflammatory disorders with neurological manifestations. caymanchem.com
Methodological Advancements in Clinical Trial Design for Neuroprotective Agents
Clinical trials for neuroprotective agents in chronic neurodegenerative diseases face unique challenges, including long disease progression periods and the need for sensitive outcome measures. unil.ch The Phase IIa trial of CPI-1189 for HIV-associated cognitive-motor impairment, while demonstrating tolerability, was not powered to conclusively determine efficacy and showed no consistent improvement in cognitive or functional measures over 10 weeks. nih.govbiocentury.comcapes.gov.br Future clinical trial designs for CPI-1189 and similar neuroprotective compounds should incorporate methodological advancements aimed at:
Identifying and validating sensitive biomarkers that can detect early signs of neuroprotection or disease modification.
Employing adaptive trial designs to optimize dose finding and patient selection.
Utilizing advanced neuroimaging techniques to assess structural and functional changes in the brain.
Developing more nuanced clinical outcome measures that capture the subtle changes relevant to neuroprotection over longer study durations.
These advancements are crucial for accurately assessing the therapeutic potential of agents like CPI-1189.
Strategic Development for Long-Term Therapeutic Application of CPI-1189
The potential for long-term application of CPI-1189 has been suggested, particularly in neurodegenerative diseases with concomitant immunological alterations in the central nervous system. nih.govresearchgate.net Strategic development for long-term therapeutic use requires consideration of several factors:
Sustained Efficacy: Research needs to evaluate if the observed neuroprotective and anti-inflammatory effects of CPI-1189 are sustained over extended treatment periods.
Targeted Delivery: Exploring methods for targeted delivery of CPI-1189 to the central nervous system could enhance its efficacy and potentially reduce the required dose.
Patient Selection: Identifying specific patient populations or disease stages that are most likely to benefit from CPI-1189 therapy is essential for optimizing its clinical use.
Monitoring Strategies: Developing effective strategies for monitoring treatment response and potential long-term effects in patients receiving CPI-1189 is crucial for its safe and effective application.
The importance of neuroprotection is increasingly recognized in neurodegenerative diseases, highlighting the potential role of compounds like CPI-1189 as future therapeutic alternatives. nih.govresearchgate.net
Q & A
Q. What molecular mechanisms underlie CPI-1189's neuroprotective and anti-inflammatory effects?
CPI-1189 inhibits TNF-α signaling by blocking p38 mitogen-activated protein kinase (MAPK) phosphorylation, which reduces oxidative stress and apoptosis in neuronal cells. Preclinical studies demonstrate its ability to suppress reactive oxygen species (ROS) production, lipid peroxidation, and mitochondrial depolarization via the p53-cytochrome c pathway . Additionally, it modulates cytokine-driven apoptosis by stabilizing endogenous antioxidants like bcl-2 .
Key Pathways Targeted by CPI-1189
Q. What in vitro and in vivo models are commonly used to study CPI-1189?
- In vitro : SH-SY5Y neuronal cells and primary murine cortical neurons for neuroprotection studies under oxygen-glucose deprivation/reperfusion (OGDR) .
- In vivo :
- Dextran sulfate sodium (DSS)-induced colitis in mice : Evaluated via Disease Activity Index (DAI), histopathology, and cytokine profiling .
- HIV-associated cognitive impairment : Randomized clinical trials assessing neuropsychological Z-scores and functional outcomes .
Q. What are standard dosing protocols for CPI-1189 in experimental settings?
- Neuroprotection : 30 mg/kg/day orally in murine models .
- Colitis : Dose-dependent efficacy (3–30 mg/kg/day) with optimal protection at 30 mg/kg .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes of CPI-1189?
Preclinical studies show robust neuroprotection (e.g., 50% reduction in DSS-induced colitis damage ), but a Phase II clinical trial for HIV-associated cognitive impairment reported no significant improvement in composite neuropsychological Z-scores despite good tolerability . Methodological considerations:
- Model relevance : Preclinical models (e.g., OGDR) may not fully replicate chronic neurodegenerative processes in humans.
- Outcome measures : Clinical trials relied on broad composite scores (e.g., NPZ-8), which may lack sensitivity to subtle cognitive improvements detected in preclinical assays (e.g., Grooved Pegboard Test) .
- Dosing duration : The 10-week clinical trial period might be insufficient to observe long-term neuroprotective effects .
Q. What methodological challenges arise when assessing CPI-1189's impact on oxidative stress?
- ROS quantification : Use dihydrodichlorofluorescein (DCFH) assays to measure intracellular ROS, but ensure controls for auto-oxidation and cell viability .
- Mitochondrial assays : Combine JC-1 staining (for membrane potential) with cytochrome c ELISA to distinguish apoptosis from necroptosis .
- Confounding factors : Address baseline variability in glutathione levels across cell lines by normalizing to total protein content .
Q. What strategies optimize CPI-1189's therapeutic potential in combination therapies?
- Synergy with antiretrovirals : In HIV models, co-administer CPI-1189 with ART to target both viral load and TNF-α-driven neuroinflammation .
- Dose escalation : In murine colitis, 30 mg/kg/day showed maximal efficacy without toxicity, suggesting a threshold for combinatorial dosing .
- Pathway cross-talk : Co-targeting p38 MAPK and NF-κB may enhance anti-inflammatory effects, but validate via phospho-protein arrays to avoid off-target interactions .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting results in CPI-1189's TNF-α inhibition mechanism?
While CPI-1189 does not block TNF-α receptor binding, it suppresses downstream p38 activation and cytokine release . To reconcile discrepancies:
- Use phospho-specific antibodies in Western blotting to quantify p38 inhibition .
- Employ TNF-α neutralizing assays (e.g., ELISA for IL-6/IL-17A) to confirm indirect cytokine modulation .
Q. What statistical approaches are critical for interpreting CPI-1189's dose-response data?
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50 values .
- Longitudinal analysis : For clinical trials, apply mixed-effects models to account for dropout rates (e.g., 24% placebo vs. 9% CPI-1189 attrition ).
Experimental Design Recommendations
- PICOT Framework : Define studies using Population (e.g., HIV patients), Intervention (30 mg/kg CPI-1189), Comparison (placebo), Outcome (DAI score), and Time (10-week trial) .
- FINER Criteria : Ensure questions are Feasible (e.g., murine colitis models), Interesting (TNF-α cross-talk), Novel (combination therapies), Ethical (IACUC-approved protocols), and Relevant (translational neuroprotection) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
